molecular formula C23H28BrN3O3 B11501241 ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11501241
M. Wt: 474.4 g/mol
InChI Key: XONZZIUDFBGLIC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromo, hydroxy, and carboxylate groups. The reaction typically involves:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of de-brominated indole derivatives

    Substitution: Formation of substituted indole derivatives

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H28BrN3O3

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C23H28BrN3O3/c1-6-30-23(29)21-19(14-26(4)5)27(15-10-8-7-9-11-15)18-12-17(24)22(28)16(20(18)21)13-25(2)3/h7-12,28H,6,13-14H2,1-5H3

InChI Key

XONZZIUDFBGLIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CN(C)C

Origin of Product

United States

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